![molecular formula C16H12ClF3N2O2S B1452257 4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride CAS No. 1274903-94-4](/img/structure/B1452257.png)
4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride
Übersicht
Beschreibung
4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride is a useful research compound. Its molecular formula is C16H12ClF3N2O2S and its molecular weight is 388.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antimicrobial Agents : A study by Chaaban et al. (2012) involved the synthesis of a new series of 2,5-dihydroxyphenyl-1,3-thiazoles, showing significant antimicrobial activity against various bacteria and fungi, indicating potential use in combating microbial infections (Chaaban et al., 2012).
Chemical Synthesis : O'halloran and Scott (1972) reported the formation of novel triazolyl systems, including 3-anilino-5-aryl-4-phenyl-1,2,4-triazoles, through reactions involving similar chemical structures (O'halloran & Scott, 1972).
Synthesis of Thiazole Derivatives : Research by Qiu Li-ga (2015) on the synthesis of novel thiazole compounds containing ether structure exhibited notable fungicidal activities, demonstrating potential in agricultural applications (Qiu Li-ga, 2015).
Anti-arrhythmic Activity : A study by Abdel‐Aziz et al. (2009) explored the synthesis of piperidine-based 1,3-thiazole derivatives, some of which showed significant anti-arrhythmic activity, indicating potential therapeutic applications (Abdel‐Aziz et al., 2009).
Structural and Chemical Analysis
Crystal Structure Analysis : Mammadova et al. (2013) conducted a study on the crystal structure of a similar compound, providing insights into molecular interactions and stability, crucial for the development of new chemical entities (Mammadova et al., 2013).
Alkylation Mechanism : Research by Polvonov et al. (2003) on the alkylation of 5-substituted 1,3,4-thiadiazoline-2-thiones contributes to the understanding of chemical reactions involving similar compounds, which is vital for synthetic chemistry (Polvonov et al., 2003).
Synthesis of Quinolinones : Marull et al. (2004) discussed the synthesis of 4-(trifluoromethyl)-2-quinolinones, a process that can be correlated to the study of similar compounds in the development of new drugs (Marull et al., 2004).
Potential Therapeutic Applications
Antimicrobial Activities : Yolal et al. (2012) synthesized eperezolid-like molecules and evaluated their antimicrobial activities, suggesting potential in the development of new antimicrobial drugs (Yolal et al., 2012).
SARS-CoV-2 Agent Synthesis : Eno et al. (2022) reported the synthesis of a compound with potential as a SARS-CoV-2 agent, highlighting the relevance of such compounds in addressing global health challenges (Eno et al., 2022).
Wirkmechanismus
Target of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in the synthesis of fluorinated pharmacons .
Result of Action
Compounds with a trifluoromethyl group are known to have potential roles in synthesizing novel compounds and functioning as a reagent in organic synthesis .
Eigenschaften
IUPAC Name |
4-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-4-yl]benzene-1,2-diol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S.ClH/c17-16(18,19)10-2-1-3-11(7-10)20-15-21-12(8-24-15)9-4-5-13(22)14(23)6-9;/h1-8,22-23H,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFVNHQHGRXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=[NH+]C(=CS2)C3=CC(=C(C=C3)O)O)C(F)(F)F.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




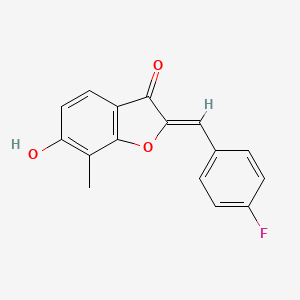

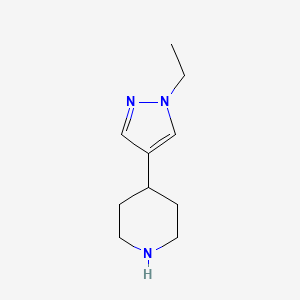


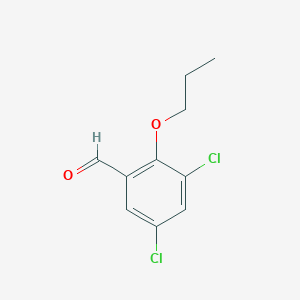
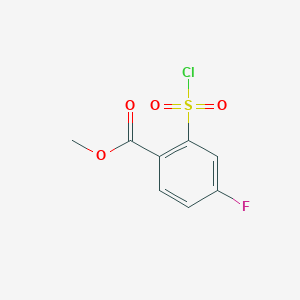
![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1452186.png)
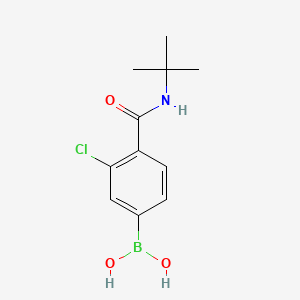

![2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1452189.png)

![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)